molecular formula C12H15BF2O2 B1451025 2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 863868-37-5

2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1451025
M. Wt: 240.06 g/mol
InChI Key: ADHKLRLGCVHQCG-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, more commonly known as DFPT, is an organic compound belonging to the family of boron-based compounds known as dioxaborolanes. It is a colorless solid with a molecular formula of C11H14BF2O2. DFPT is a versatile compound with a wide range of applications in scientific research. It has been used in various studies in the fields of synthetic organic chemistry, materials science, and biochemistry.

Scientific Research Applications

Application in Synthesis of Stilbenes and Polyenes

A study by Das et al. (2015) highlights the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These derivatives were synthesized using a one-pot protocol transformation and are potential intermediates for conjugated polyene as new materials for LCD technology. They also hold promise in the therapeutic area for Neurodegenerative diseases (Das et al., 2015).

Application in Polymer Synthesis

Yokozawa et al. (2011) investigated the Suzuki-Miyaura coupling polymerization of a monomer containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, leading to the synthesis of poly(3-hexylthiophene) with a narrow molecular weight distribution and almost perfect head-to-tail regioregularity. This polymer has applications in the field of electronics, particularly in the production of conducting and semiconducting materials (Yokozawa et al., 2011).

Application in the Synthesis of Boronic Acid Derivatives

Spencer et al. (2002) describe the synthesis of 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes. These compounds were assessed for their inhibitory activity against serine proteases, including thrombin, indicating potential biomedical applications (Spencer et al., 2002).

Application in Continuous Flow Synthesis

Fandrick et al. (2012) developed a scalable process for the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, a key propargylation reagent, demonstrating its utility in industrial-scale synthesis (Fandrick et al., 2012).

Application in Lipogenesis Inhibition

Das et al. (2011) synthesized a library of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives and identified compounds with lipogenesis inhibitory effects. This finding suggests potential pharmaceutical applications in lipid-lowering drug development (Das et al., 2011).

properties

IUPAC Name

2-(2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF2O2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHKLRLGCVHQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660307
Record name 2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

863868-37-5
Record name 2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluorobenzeneboronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Ren, YP Zhou, Y Bai, C Cui… - Chemistry–A European …, 2017 - Wiley Online Library
C−H Borylation of arenes has been a subject of great interest recently because of its atom‐economy and the wide applicability of borylated products in value‐added synthesis. A new bis…
C Bian, Q Wang, XY Liu, J Fan, LS Liao - Organic Electronics, 2017 - Elsevier
Four novel bipolar hosts, namely 9,9′-(2-(4,6-diphenylpyrimidin-2-yl)-1,3-phenylene)bis(9H-carbazole) (2CzPm), 9,9′-(2-(4,6-diphenylpyrimidin-2-yl)-1,3-phenylene)bis(3,6-di-tert-…
Number of citations: 14 www.sciencedirect.com
GA Chotana - 2009 - search.proquest.com
Selective functionalization of hydrocarbons represents one of the most challenging problems in homogeneous and heterogeneous catalysis. During the last decade, iridium catalyzed …
Number of citations: 1 search.proquest.com

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